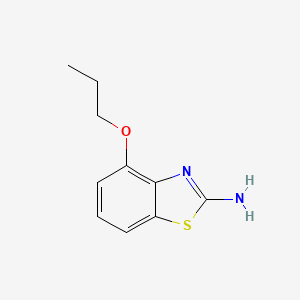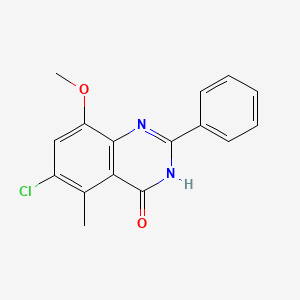
6-chloro-8-methoxy-5-methyl-2-phenyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation. By inhibiting HDAC6, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar structural features but lacking specific substituents.
2-Phenylquinazolin-4(3H)-one: Similar structure with a phenyl group at the 2-position.
6-Chloroquinazolin-4(3H)-one: Contains a chlorine atom at the 6-position.
Uniqueness
4(3H)-Quinazolinone,6-chloro-8-methoxy-5-methyl-2-phenyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and methyl groups, along with the phenyl ring, enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
16081-83-7 |
|---|---|
Molekularformel |
C16H13ClN2O2 |
Molekulargewicht |
300.742 |
IUPAC-Name |
6-chloro-8-methoxy-5-methyl-2-phenyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-11(17)8-12(21-2)14-13(9)16(20)19-15(18-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
UQOOYEIKYKKYFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=C1C(=O)N=C(N2)C3=CC=CC=C3)OC)Cl |
Synonyme |
4(3H)-Quinazolinone, 6-chloro-8-methoxy-5-methyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


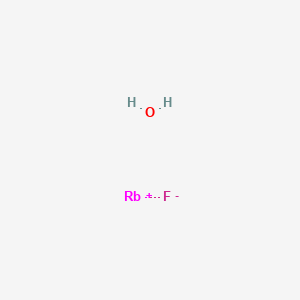
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/new.no-structure.jpg)
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
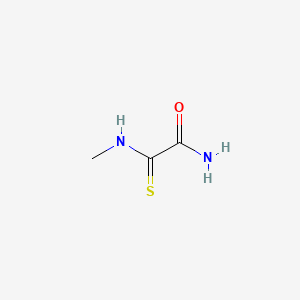
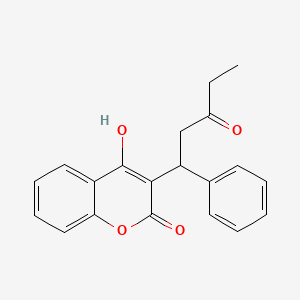
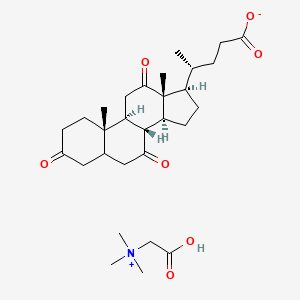
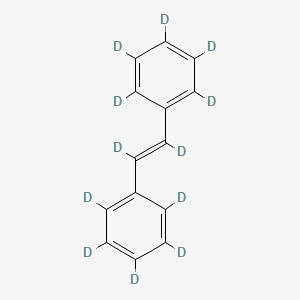
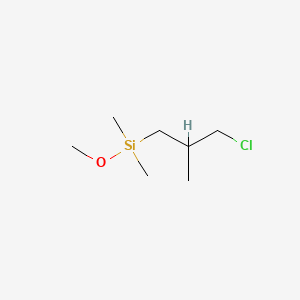
![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)
